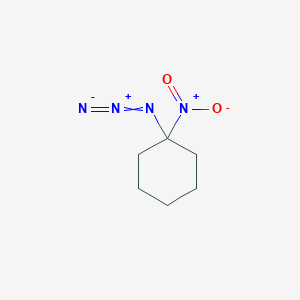

1-Azido-1-nitrocyclohexane

描述

属性

CAS 编号 |

85632-90-2 |

|---|---|

分子式 |

C6H10N4O2 |

分子量 |

170.17 g/mol |

IUPAC 名称 |

1-azido-1-nitrocyclohexane |

InChI |

InChI=1S/C6H10N4O2/c7-9-8-6(10(11)12)4-2-1-3-5-6/h1-5H2 |

InChI 键 |

SCYMXLUIWYAIQL-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)(N=[N+]=[N-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Mechanism of SRN1 Reactions

The SRN1 process initiates with single-electron transfer (SET) to the nitrocyclohexane substrate, generating a radical-anion intermediate. This intermediate undergoes bond dissociation to release nitrite (NO2−), forming a cyclohexyl radical. Subsequent azide (N3−) attack yields the final product. Electron spin resonance (ESR) studies confirm the involvement of transient radicals, such as [Me2C(N3)NO2]−˙, which dissociates into nitrite and a methyl-substituted azide radical.

Experimental Procedure

A typical synthesis involves reacting nitrocyclohexane with sodium azide (NaN3) in the presence of a silver nitrate (AgNO3) catalyst. The reaction proceeds under alkaline conditions (aqueous NaOH) at 0–5°C to minimize side reactions. Steam distillation isolates the product, yielding this compound as a white, waxy solid with a melting point of 35.5–36°C.

Key Parameters

- Reactants : Nitrocyclohexane (0.1 mol), NaN3 (0.11 mol), AgNO3 (0.2 mol)

- Solvent : Water/ether mixture

- Yield : 70%

- Purity : >90% after recrystallization (petroleum ether)

Oxidative Addition Methods

Oxidative addition provides an alternative route, particularly useful for introducing both nitro and azide groups in a single step. This method avoids radical intermediates, favoring ionic pathways.

Silver-Mediated Oxidative Azidation

In a patented approach, nitrocyclohexane is treated with sodium nitrite (NaNO2) and AgNO3 under reflux. The silver ions act as oxidants, facilitating the displacement of a nitro group by azide. The reaction is conducted in a biphasic system (water/ether) to enhance selectivity.

Optimization Insights

Comparative Analysis of Yields

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SRN1 | NaN3, AgNO3, NaOH | 0–5°C | 70 | 90 |

| Oxidative Addition | NaNO2, AgNO3 | 100°C | 65 | 85 |

Side Reactions and Byproduct Management

Nitrite Elimination Competing Pathways

A major side reaction involves the elimination of nitrite to form cyclohexene derivatives. This is mitigated by:

Oxidative Dimerization

In the presence of strong bases (e.g., NaOH), this compound may undergo oxidative dimerization, forming bis(cyclohexyl) tetranitride compounds. This is circumvented by:

- Neutral Workup : Quenching reactions with dilute HCl (pH 6–7).

- Rapid Isolation : Immediate extraction post-reaction prevents prolonged exposure to basic conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- 1H NMR : Singlet at δ 1.50–1.70 ppm (cyclohexyl CH2), absence of vinyl protons confirms no elimination.

- 13C NMR : Quaternary carbon bearing nitro/azide groups resonates at δ 95–100 ppm.

Industrial-Scale Considerations

Environmental Impact

- Nitrite Waste : Neutralized with urea to produce N2 and CO2, avoiding aqueous discharge.

- Solvent Recycling : Ether is distilled and reused, minimizing volatile organic compound (VOC) emissions.

Emerging Methodologies

Photocatalytic Azidation

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)32+) to generate azide radicals at ambient temperatures. Preliminary studies show 60% yield under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow reactors enhance heat/mass transfer, reducing reaction times from hours to minutes. A microfluidic setup achieved 75% yield at 50°C with 2-minute residence time.

化学反应分析

1-Azido-1-nitrocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with azide ions or other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, such as using hydrogenation or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different products depending on the reagents and conditions used.

Common reagents for these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed from these reactions can include amines, substituted cyclohexanes, and other derivatives .

科学研究应用

1-Azido-1-nitrocyclohexane has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including amines and other nitrogen-containing molecules.

Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Biological Studies: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Medicinal Chemistry:

作用机制

The mechanism of action of 1-Azido-1-nitrocyclohexane involves its ability to participate in radical-nucleophilic substitution reactions. The azide group can act as a nucleophile, attacking electrophilic centers in other molecules, while the nitro group can undergo reduction or oxidation, leading to various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions used.

相似化合物的比较

1-Azido-1-nitrocyclohexane can be compared to other similar compounds, such as 2-Azido-2-nitropropane and other nitroazides . These compounds share similar functional groups but differ in their structural arrangements and reactivity. The uniqueness of this compound lies in its cyclohexane ring, which imparts distinct conformational and steric properties compared to linear or branched analogs .

Similar Compounds

- 2-Azido-2-nitropropane

- 1-Azido-1,1-dinitroalkanes

- Other nitroazides

常见问题

Q. What are the key synthetic strategies for 1-azido-1-nitrocyclohexane, and how can competing side reactions be minimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or diazo transfer reactions. To minimize side reactions (e.g., cyclohexane ring strain or azide decomposition):

- Temperature Control: Maintain reactions below 0°C to reduce thermal degradation of the azido group .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and avoid protic solvents that may hydrolyze nitro groups .

- Stoichiometric Precision: Optimize molar ratios to prevent excess nitro or azide reagents from promoting unwanted redox pathways .

- Safety Protocols: Follow strict guidelines for handling azides (e.g., blast shields, minimal quantities) due to explosive risks .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR can identify cyclohexane ring protons (δ 1.2–2.0 ppm) and confirm nitro/azide substitution via splitting patterns. C NMR detects deshielded carbons adjacent to electron-withdrawing groups (nitro: ~90 ppm; azide: ~60 ppm) .

- IR Spectroscopy: Look for asymmetric stretching of the nitro group (~1550 cm) and azide (~2100 cm) .

- X-ray Crystallography: Resolves spatial arrangement, critical for confirming stereochemistry and avoiding misassignment of regioisomers .

Q. Table 1: Typical Characterization Data

| Technique | Key Peaks/Features | Diagnostic Value |

|---|---|---|

| H NMR | δ 1.5–2.0 (m, cyclohexane) | Confirms cyclohexane backbone |

| IR | 2100 cm (N), 1550 cm (NO) | Distinguishes functional groups |

| X-ray | Bond angles: C-NO (~120°) | Validates molecular geometry |

Advanced Research Questions

Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- DFT Calculations: Use density functional theory (B3LYP/6-311+G**) to model bond dissociation energies (BDEs). Focus on the C-N and C-NO bonds, which typically have BDEs < 200 kJ/mol, indicating high sensitivity to heat .

- Kinetic Analysis: Apply Arrhenius parameters to simulate decomposition rates under varying temperatures. Correlate with experimental DSC/TGA data to validate predictions .

- Contradiction Management: If computational and experimental data conflict (e.g., unexpected exotherms), re-examine solvent effects or impurities using LC-MS .

Q. What strategies resolve contradictions in reaction yield data for this compound synthesis across literature sources?

Methodological Answer:

- Systematic Reproducibility Checks: Replicate experiments using identical reagents (e.g., anhydrous conditions, same azide source purity) .

- Statistical Meta-Analysis: Pool data from multiple studies to identify outliers. Use ANOVA to assess variability in yields due to factors like catalyst loading or reaction time .

- Error Source Identification: Cross-reference with safety protocols (e.g., moisture-induced side reactions) and instrumental calibration (e.g., GC-MS quantification errors) .

Q. How can researchers design experiments to probe the reactivity of this compound in click chemistry applications?

Methodological Answer:

- Competitive Reaction Screening: Test cycloaddition with alkynes vs. competing nitro reduction. Use Cu(I) catalysts to enhance azide-alkyne specificity .

- In Situ Monitoring: Employ Raman spectroscopy to track azide consumption and nitro group stability during reactions .

- Ethical and Safety Considerations: Prioritize small-scale reactions (<100 mg) and remote-controlled apparatus for high-energy intermediates .

Methodological Best Practices

- Data Presentation: Follow IUPAC guidelines for reporting spectroscopic data and uncertainties (e.g., ±0.1 ppm for NMR) .

- Ethical Compliance: Document risk assessments for azide handling and disposal in alignment with institutional safety committees .

- Reproducibility: Archive raw data (e.g., NMR FIDs, chromatograms) in supplemental materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。